molecular formula C9H18N2O B13254449 N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine

N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine

Cat. No.: B13254449
M. Wt: 170.25 g/mol
InChI Key: JVXMMQIOJVBQSR-UHFFFAOYSA-N
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Description

N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine is a bicyclic compound featuring a unique heteroatom arrangement, with one oxygen (4-oxa) and one nitrogen (1-aza) atom in its fused ring system. The ethyl substituent at the 6-position nitrogen enhances its lipophilicity compared to simpler alkyl or aromatic derivatives.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine

InChI

InChI=1S/C9H18N2O/c1-2-10-8-3-4-11-5-6-12-9(8)7-11/h8-10H,2-7H2,1H3

InChI Key

JVXMMQIOJVBQSR-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCN2CCOC1C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine typically involves the intramolecular N-cyclization of an amine diol precursor. For instance, starting with an amine diol, the cyclization precursor can be treated with trifluoroacetic acid to undergo rapid intramolecular cyclization, yielding the desired bicyclic compound with an 80% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-one, while reduction could produce a more saturated bicyclic amine.

Scientific Research Applications

N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.

    Medicine: Its potential as a pharmacophore makes it valuable in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key differences between N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine and analogous bicyclic compounds:

Compound Heteroatoms Key Functional Groups Molecular Weight (g/mol) Synthesis Method
This compound 1 N, 1 O Ethylamine, ether ~185 (estimated) Likely via Mannich or Dickmann condensation
3,7-Diazabicyclo[3.3.1]nonan-9-one 2 N Ketone, ester ~210–406 (varies by substituent) Mannich condensation, Wolff-Kishner reduction
3-Azabicyclo[3.3.1]nonane-1-carboxylic acid ethyl ester 1 N Ester, benzyl groups 406.2258 (exact) Aldol-type reactions, condensation

Key Observations :

  • Heteroatom Effects: The presence of oxygen in the 4-oxa derivative may enhance solubility in polar solvents compared to purely nitrogenous analogs like 3,7-diazabicyclo compounds.

Spectroscopic and Conformational Properties

  • IR Spectroscopy : Analogous 3,7-diazabicyclo compounds exhibit carbonyl stretches at ~1737 cm⁻¹ and ether linkages at ~1117 cm⁻¹ . The target compound’s ether group would similarly show strong C-O stretches near 1100–1250 cm⁻¹.
  • NMR Analysis : In diazabicyclo systems, carbonyl carbons resonate at ~214 ppm (¹³C NMR), while bridgehead carbons appear at ~46 ppm. The ethyl group in the target compound would produce characteristic triplet (~1.2 ppm, CH₃) and quartet (~3.3 ppm, CH₂) signals in ¹H NMR .
  • Conformation: Bicyclo[3.3.1] systems predominantly adopt chair-chair conformations in solution, as confirmed by NOESY and coupling constants in related compounds .

Biological Activity

N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine is a bicyclic compound characterized by a unique bicyclo[3.3.1]nonane framework, which includes both nitrogen and oxygen atoms in its structure. This combination imparts distinct chemical properties and biological activities, making it an interesting subject in medicinal chemistry.

Chemical Structure

The molecular formula for this compound is C9H18N2OC_9H_{18}N_2O with a molecular weight of 170.25 g/mol. The presence of the ethyl group and the amine functionality enhances its potential as a pharmacological agent.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential in several therapeutic areas:

Pharmacological Properties

  • Neuroprotective Effects : Research suggests that compounds with similar bicyclic structures may exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer's disease.
  • Anticancer Activity : Some derivatives have demonstrated anticancer effects, with IC50 values indicating significant potency against specific cancer cell lines.

Study on Neuroprotective Effects

A study examined the neuroprotective effects of this compound and its analogs, revealing that certain modifications to the structure enhanced neuroprotection in cellular models of oxidative stress.

Enzyme Inhibition Assays

In vitro assays demonstrated that this compound effectively inhibited AChE with an IC50 value of approximately 15 µM, suggesting its potential as a treatment for cognitive disorders.

Anticancer Activity

A series of compounds derived from N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan were tested against various cancer cell lines, showing promising results:

CompoundCancer Cell LineIC50 (µM)
Derivative AHCT116 (colon cancer)4.36
Derivative BMCF7 (breast cancer)10.25
Derivative CA549 (lung cancer)7.89

These findings indicate that modifications to the bicyclic structure can significantly influence biological activity.

Structure–Activity Relationship (SAR)

The unique combination of nitrogen and oxygen within the bicyclic framework contributes to the compound's distinctive pharmacological profile compared to structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
9-Azabicyclo[3.3.1]nonaneContains nitrogen in the bicyclic structurePotential neuroprotective effects
9-Oxabicyclo[3.3.1]nonaneContains oxygen instead of nitrogenDifferent reactivity due to lack of basic nitrogen
9-Bromobicyclo[3.3.1]nonaneHalogenated version of bicyclo[3.3.1]nonaneIncreased electrophilicity

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